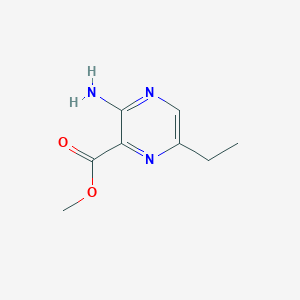

Methyl 3-amino-6-ethylpyrazine-2-carboxylate

Description

Structural Characterization and IUPAC Nomenclature

This compound is systematically named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positions on the pyrazine ring. The parent pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. Substitutents are numbered to minimize positional indices: the methyl ester (-COOCH3) occupies position 2, the amino group (-NH2) resides at position 3, and the ethyl group (-CH2CH3) is located at position 6. This nomenclature aligns with analogous pyrazine carboxylates, such as ethyl 6-amino-5-methylpyrazine-2-carboxylate and methyl 3-amino-6-bromopyrazine-2-carboxylate, which share similar substitution patterns.

The molecular formula of this compound is C8H11N3O2 , with a molecular weight of 181.19 g/mol , consistent with related pyrazine esters. The SMILES notation COC(=O)C1=NC(=CN=C1N)CC encodes the connectivity of substituents, emphasizing the ethyl group’s branching at position 6 and the methyl ester’s placement at position 2. Key structural features include:

- A planar pyrazine ring stabilized by aromatic resonance.

- Electron-donating amino and electron-withdrawing ester groups, creating a polarized electronic environment.

- Steric effects from the ethyl group, influencing reactivity and intermolecular interactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H11N3O2 | |

| Molecular Weight | 181.19 g/mol | |

| IUPAC Name | This compound | |

| SMILES Notation | COC(=O)C1=NC(=CN=C1N)CC |

The compound’s infrared (IR) and nuclear magnetic resonance (NMR) spectra would typically exhibit signatures of the ester carbonyl (C=O stretch near 1700 cm⁻¹), aromatic C-H bending (700–900 cm⁻¹), and NH2 stretching (3300–3500 cm⁻¹). While specific spectral data for this compound are not available in the provided sources, analogous pyrazine carboxylates demonstrate these characteristic peaks.

Historical Context of Pyrazine Carboxylate Derivatives in Organic Chemistry

Pyrazine carboxylates emerged as critical intermediates in the mid-20th century, driven by their utility in pharmaceuticals and flavor chemistry. Early synthetic routes, such as those described in a 1939 patent, involved reacting pyrazine carboxylic acid chlorides with alcohols to form esters—a method still relevant today. The 1950s–1970s saw expanded interest in pyrazines due to their natural occurrence in foods (e.g., coffee, roasted meats) via the Maillard reaction, which forms alkylpyrazines during non-enzymatic browning.

The development of metal-catalyzed cross-coupling reactions in the 1980s–2000s revolutionized pyrazine functionalization. For example, palladium-catalyzed amination enabled efficient introduction of amino groups at specific positions, as seen in methyl 3-amino-6-iodopyrazine-2-carboxylate. Concurrently, green chemistry approaches reduced reliance on hazardous reagents; microwave-assisted synthesis and solvent-free conditions became standard for pyrazine carboxylate derivatives.

Modern applications of pyrazine carboxylates include their use as:

- Pharmaceutical intermediates : For antituberculosis agents and kinase inhibitors.

- Agrochemicals : As precursors to herbicides and fungicides.

- Flavorants : Alkylpyrazines contribute nutty and roasted flavors in processed foods.

Properties

CAS No. |

2231-51-8 |

|---|---|

Molecular Formula |

C8H11N3O2 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

methyl 3-amino-6-ethylpyrazine-2-carboxylate |

InChI |

InChI=1S/C8H11N3O2/c1-3-5-4-10-7(9)6(11-5)8(12)13-2/h4H,3H2,1-2H3,(H2,9,10) |

InChI Key |

LABCVBWADPUJTM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C(=N1)C(=O)OC)N |

Origin of Product |

United States |

Biological Activity

Methyl 3-amino-6-ethylpyrazine-2-carboxylate is a compound belonging to the pyrazine family, which is increasingly recognized for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR) based on various research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by an amino group at the 3-position, an ethyl group at the 6-position of the pyrazine ring, and a carboxylate ester functional group. This structural arrangement is crucial for its biological activity, influencing how it interacts with biological targets.

Antimicrobial Activity

The antimicrobial potential of this compound has been highlighted in several studies:

Anticancer Properties

Preliminary investigations into the anticancer activity of this compound indicate promising results:

- Cytotoxicity Studies : In vitro studies involving pyrazine derivatives have shown varying degrees of cytotoxicity against cancer cell lines such as HepG2 and MCF-7. The introduction of different substituents on the pyrazine core has been correlated with enhanced anticancer activity, suggesting that this compound could be further explored in this context .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

| Compound | Structure Features | Antimicrobial Activity (MIC) | Anticancer Activity |

|---|---|---|---|

| This compound | Amino at position 3, ethyl at position 6 | TBD | TBD |

| 5-Chloropyrazine-2-carboxamide | Varying alkyl groups | Low MIC against M. tuberculosis | Moderate cytotoxicity |

| 2,5-Dimethylpyrazine | Dimethyl substitutions | Effective against E. coli | High cytotoxicity against HepG2 |

The table above summarizes key findings from various studies on related compounds, indicating that modifications in the pyrazine structure significantly affect both antimicrobial and anticancer activities.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Alkylation Reactions : Utilizing alkylating agents to introduce ethyl groups.

- Carboxylic Acid Derivatives : Employing carboxylic acid derivatives to form esters.

- Amino Group Introduction : Utilizing amination techniques to incorporate amino groups at specific positions on the pyrazine ring.

These methods highlight the versatility in synthesizing this compound and its derivatives, facilitating further exploration of its properties and applications .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Estimated) |

|---|---|---|---|

| Methyl 3-amino-6-ethylpyrazine-2-carboxylate | ~160–165 (est.) | Moderate in DMSO, methanol | 1.2–1.5 |

| Methyl 3-amino-6-bromopyrazine-2-carboxylate | Not reported | Low in water; high in DMF | 1.8–2.1 |

| Methyl 3-aminopyrazine-2-carboxylate | 169–172 | High in methanol | 0.5–0.8 |

Preparation Methods

Starting Material Synthesis

A common precursor is methyl 3-amino-pyrazine-2-carboxylate, which can be prepared by esterification of 3-aminopyrazine-2-carboxylic acid or via conversion of 3-aminopyrazine-2-carbonyl chloride with methanol. One documented method involves:

Halogenation and Substitution for Position 6 Functionalization

The introduction of an ethyl group at position 6 often starts from halogenated intermediates such as 3-amino-6-iodopyrazine-2-carboxylate or 3-amino-6-bromopyrazine-2-carboxylate. These intermediates are prepared by electrophilic halogenation:

- For example, bromination of methyl 3-aminopyrazine-2-carboxylate with bromine in chloroform leads to 3-amino-6-bromopyrazine-2-carboxylate, with substitution directed by the amino and ester groups.

- Similarly, iodination can be achieved using iodine in the presence of mercuric acetate in aqueous medium and dioxane, yielding 3-amino-6-iodopyrazine-2-carboxylate.

Alkylation to Introduce the Ethyl Group

The ethyl group at position 6 can be introduced by nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) starting from the halogenated intermediates:

- For instance, the 6-iodo or 6-bromo derivative can undergo palladium-catalyzed coupling with ethylboronic acid or ethyltributylstannane to afford methyl 3-amino-6-ethylpyrazine-2-carboxylate.

- Specific reaction conditions include the use of Pd(PPh3)4 as catalyst, base such as K2CO3, and solvents like DMF or dioxane at elevated temperatures (80–100 °C)[general literature knowledge].

Alternative Synthetic Routes

Another approach involves starting from 3-amino-2-unsaturated carboxylates, which undergo Michael-type additions or cyclizations to form substituted pyrazines, followed by esterification and alkylation steps.

Reaction Conditions and Yields

Analytical and Purification Techniques

- Purification of intermediates and final products is typically performed by recrystallization from warm acetic acid or chromatographic methods such as column chromatography using n-hexane/ethyl acetate mixtures.

- Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry confirming molecular structure and purity.

Summary of Key Research Findings

- The esterification via acid chloride intermediate is a reliable route to obtain methyl 3-aminopyrazine-2-carboxylate with moderate yield.

- Halogenation at position 6 is regioselective due to directing effects of amino and ester groups, enabling selective functionalization.

- Palladium-catalyzed cross-coupling reactions provide an effective method for introducing the ethyl substituent at position 6, offering good yields and functional group tolerance.

- The overall synthetic strategy allows for the preparation of this compound from commercially available or easily synthesized precursors, suitable for scale-up in industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.